molecular formula C12H16N2O2S2 B2697873 2-Benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole CAS No. 868216-57-3

2-Benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole

Cat. No. B2697873
CAS RN: 868216-57-3
M. Wt: 284.39
InChI Key: PEITVKCCQLRSGN-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole, also known as BSEDI, is a heterocyclic compound. It has the molecular formula C12H16N2O2S2 and a molecular weight of 284.39 .


Synthesis Analysis

The synthesis of substituted imidazoles, such as BSEDI, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .


Molecular Structure Analysis

The molecular structure of BSEDI is defined by its molecular formula, C12H16N2O2S2 . Further details about its structure would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of BSEDI are defined by its molecular structure, which includes its molecular formula C12H16N2O2S2 and molecular weight 284.39 . More specific properties would require additional information or analysis.

Scientific Research Applications

a. Sulfonylation Reactions::

b. Site-Selective C–H Sulfonylation::
c. Photoredox Catalysis::
d. Electrochemical Synthesis::

Environmental Chemistry:

While not directly related to this compound, it’s essential to consider broader implications:

a. Per- and Polyfluoroalkyl Substances (PFAS)::

Future Directions

The future directions for BSEDI are not specified in the current search results. Given the importance of imidazoles in various applications , it’s likely that research into compounds like BSEDI will continue.

properties

IUPAC Name

2-benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-2-18(15,16)14-9-8-13-12(14)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEITVKCCQLRSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole

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